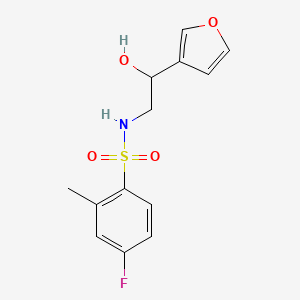

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c1-9-6-11(14)2-3-13(9)20(17,18)15-7-12(16)10-4-5-19-8-10/h2-6,8,12,15-16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYSWRORXGJTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate epoxide or halohydrin.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and hydroxyethyl group may also play roles in binding to biological targets, affecting the compound’s overall activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues with Furan Moieties

4-Chloro-3-(Furan-2-ylmethylsulfamoyl)-N-(2-Hydroxy-4-Methylphenyl)benzamide

- Molecular Formula : C₁₉H₁₇ClN₂O₅S

- Key Differences :

- Chloro substituent instead of fluoro.

- Benzamide backbone (vs. benzenesulfonamide).

- Furan-2-ylmethyl group (vs. furan-3-yl-hydroxyethyl).

- Implications : The chloro group increases lipophilicity, while the benzamide structure may alter target specificity in biological systems .

4-Fluoro-N-(2-Furylmethyl)-2-Methylbenzenesulfonamide

- Molecular Formula: C₁₂H₁₂FNO₃S

- Key Differences :

- Simpler side chain (2-furylmethyl vs. hydroxyethyl-furan).

- Lower molecular weight (269.29 g/mol vs. 313.35 g/mol).

Sulfonamides with Fluorinated Aromatic Systems

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

- Molecular Formula : C₁₉H₁₆F₂N₂O₄S₂

- Key Differences :

- Dual sulfonamide groups ("double" sulfonamide).

- Two fluorophenyl rings.

- Implications : The dual sulfonyl structure enhances electron-withdrawing effects, possibly improving stability but complicating synthesis .

1-Fluoro-4-(Methylsulfonyl)Benzene

Sulfonamides with Complex Side Chains

N-[3-(4-Fluorobenzyl)-2,4-Dioxo-1,3-Diazaspiro[4.5]Dec-8-yl]-2-Methyl-Benzenesulfonamide

- Molecular Formula : C₂₃H₂₄FN₃O₄S

- Key Differences :

- Spirocyclic diazaspiro ring system.

- Fluorobenzyl substituent.

- Implications : The spirocyclic structure may confer conformational rigidity, enhancing receptor selectivity but complicating synthesis .

Methyl (Z)-2-{[N-(2-Formylphenyl)-4-Methylbenzenesulfonamido]Methyl}-3-Phenylprop-2-Enoate

- Molecular Formula: C₂₆H₂₃NO₅S

- Key Differences: Formylphenyl and enoate ester groups. Extended conjugation system.

Comparative Data Table

Research Findings and Implications

- Synthesis : The target compound’s hydroxyethyl-furan side chain may require multi-step synthesis, similar to methods in (recrystallization from EtOH-CHCl₃) .

- Biological Activity : Fluorine’s electron-withdrawing effect enhances binding to bacterial dihydropteroate synthase (DHPS), a common sulfonamide target. The hydroxyethyl group may improve water solubility, addressing a common limitation of sulfonamides .

- Spectroscopy : NMR data (e.g., δ 112.37–128.6 ppm for aromatic protons in ) align with sulfonamide structural motifs, aiding in characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.